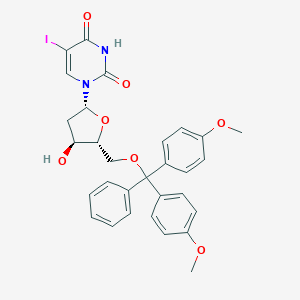

2'-Deoxy-5'-O-DMT-5-iodouridine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2'-Deoxy-5'-O-DMT-5-iodouridine and related compounds often involves iododemercuration reactions. For example, 5-[123/125I]iodo-2'-deoxyuridine can be synthesized from 5-chloromercuri-2'-deoxyuridine using iododemercuration, yielding the product with high radiochemical purity and in good yield (Baranowska-Kortylewicz et al., 1988). Furthermore, the metal-halogen exchange reaction of 5-iodo-2'-deoxyuridine sodium salt with n-BuLi and subsequent reaction with various electrophiles can afford 5-substituted 2'-deoxyuridines in good yields (Aso et al., 2003).

Molecular Structure Analysis

The crystal and molecular structure of 5-iodo-2'-deoxyuridine, a closely related compound, has been determined by x-ray diffraction methods. An interesting feature of this structure is an unusually short intermolecular distance between the iodine and oxygen of a carbonyl group, which may contribute to its antiviral activity (Camerman & Trotter, 1964).

Chemical Reactions and Properties

The chemical reactions of 2'-Deoxy-5'-O-DMT-5-iodouridine involve interactions with DNA sequences, as demonstrated by the 5-halo-2'-deoxyuridines such as bromodeoxyuridine (BrdU) and iododeoxyuridine (IdU), which can induce DNA/RNA-protein cross-linking and potentially act as radiosensitizers for cancer radiotherapy (Wang & Lu, 2010).

Wissenschaftliche Forschungsanwendungen

Clinical Monitoring of Antiviral Agents : A study by Belotto et al. (1991) introduced a new assay for 2'-deoxy-5-iodouridine in human serum. This method has a linear range of 100-2000 ng/ml, making it suitable for clinical monitoring of topical antiviral agents (Belotto et al., 1991).

Synthesis Applications : Kori et al. (2022) presented a rapid method for functionalizing DMTr-protected 5'-iodo-2′-deoxyuridine. This method involves Suzuki-Miyaura cross-coupling, Heck alkenylation, and carboamidation, enabling the synthesis of various C5-substituted 2'-deoxyuridine nucleosides (Kori et al., 2022).

DNA Synthesis and Repair Studies : The research by Sproviero et al. (2014) on the use of 5'-O-2,7-dimethylpixyl (DMPx) protecting group found that it limits acid exposure and improves DNA synthesis efficiency for substrates containing acid-sensitive 8-aryl-guanine adducts. This enhances the study of the impact of these adducts on DNA synthesis and repair (Sproviero et al., 2014).

Radiosensitizing Efficacy for Cancer Radiotherapy : Wang and Lu (2010) investigated the ultrafast electron transfer (UET) mechanism in 5-halo-2'-deoxyuridines. Their study revealed the DNA sequence dependence of radiosensitivity, potentially improving the radiosensitizing efficacy of these compounds for cancer radiotherapy (Wang & Lu, 2010).

Antiviral Activity : A study conducted by Camerman and Trotter (1964) suggested that the antiviral activity of 5-iodo-2'-deoxyuridine may be based on its unique crystal structure, characterized by an unusually short intermolecular distance between iodine and oxygen (Camerman & Trotter, 1964).

Nucleoside Synthesis : Aso et al. (2003) developed a method for synthesizing 5-substituted 2'-deoxyuridine nucleosides using metal-halogen exchange reaction of 5-iodo-2'-deoxyuridine sodium salt. This method efficiently produces various nucleoside derivatives in good yields (Aso et al., 2003).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29IN2O7/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-26-25(34)16-27(40-26)33-17-24(31)28(35)32-29(33)36/h3-15,17,25-27,34H,16,18H2,1-2H3,(H,32,35,36)/t25-,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDUYGSOCGOJTP-OYUWMTPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=C(C(=O)NC5=O)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29IN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452859 | |

| Record name | 1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione | |

CAS RN |

104375-88-4 | |

| Record name | 1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

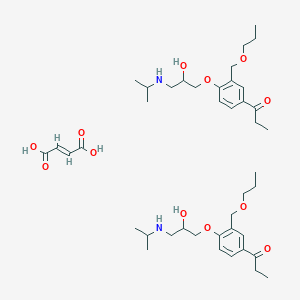

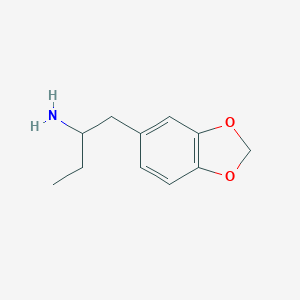

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol](/img/structure/B12169.png)

![Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12174.png)